BTK Biochemical IC50: Direct Comparison Across Patent Examples in a Single Assay Platform
In a standardized BTK in vitro biochemical assay measuring compound potency through IC50 determination, the target compound (US20240083900 Example 99/100) exhibited an IC50 of 1 nM. Under the same assay platform reported within the same patent family, structurally distinct examples showed IC50 values ranging from <1 nM (Example 66) to 5.5 nM (Example 236), and a closely related example (Example 79) gave IC50 values of 0.63–1.2 nM depending on the specific assay variant (full-length BTK vs. cellular phospho-PLCγ2 readout) [1]. This places the target compound in the low-nanomolar tier of the series but not at the extreme sub-nanomolar frontier, providing a quantitative reference point for selection among patent-disclosed analogs.
| Evidence Dimension | BTK inhibitory potency (biochemical IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM (Example 99/100; BDBM658441) |
| Comparator Or Baseline | Example 66: IC50 <1 nM (BDBM658428); Example 79: IC50 = 0.63–1.2 nM (BDBM658433); Example 236: IC50 = 5.5 nM (BDBM658410) |
| Quantified Difference | Target compound is equipotent to Example 79 (within ~2-fold), ~5.5-fold more potent than Example 236, and at least as potent as or slightly less potent than Example 66 (exact fold difference indeterminate due to '<1 nM' bound). |
| Conditions | BTK in vitro biochemical assay; human full-length wild-type BTK (M1–S659) expressed in mammalian system; compound inhibition measured via IC50 determination. Patent US20240083900 / BindingDB. |
Why This Matters
This intra-series potency ranking enables a procurement decision based on quantitative BTK inhibition tier rather than relying on unverified claims of 'high activity' across the chemotype.
- [1] BindingDB cross-comparison: BDBM658441 (Ex 99/100, IC50 1 nM); BDBM658428 (Ex 66, IC50 <1 nM); BDBM658433 (Ex 79, IC50 0.63–1.2 nM); BDBM658410 (Ex 236, IC50 5.5 nM). All data sourced from patent US20240083900 BTK in vitro assay. View Source
